molecular formula C13H15NO3 B14217304 1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- CAS No. 827024-88-4

1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl-

Cat. No.: B14217304
CAS No.: 827024-88-4
M. Wt: 233.26 g/mol
InChI Key: QGJQESCQIYOBEQ-UHFFFAOYSA-N
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Description

1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like nitric acid, leading to the formation of oxidized products.

    Reduction: Common reducing agents such as sodium borohydride can be used to reduce the compound.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Scientific Research Applications

1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- has numerous applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

827024-88-4

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

1-(4,6-dimethoxy-3-methylindol-1-yl)ethanone

InChI

InChI=1S/C13H15NO3/c1-8-7-14(9(2)15)11-5-10(16-3)6-12(17-4)13(8)11/h5-7H,1-4H3

InChI Key

QGJQESCQIYOBEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C(=CC(=C2)OC)OC)C(=O)C

Origin of Product

United States

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